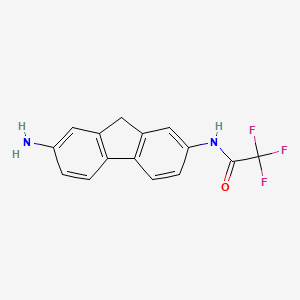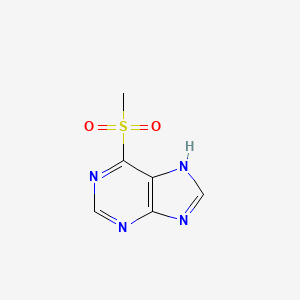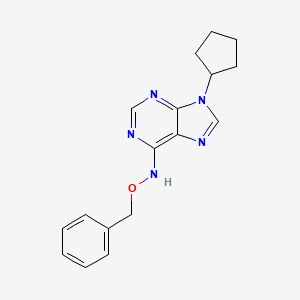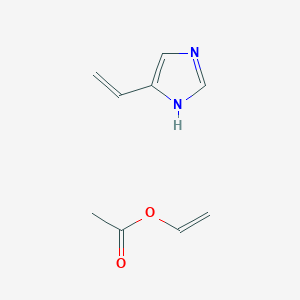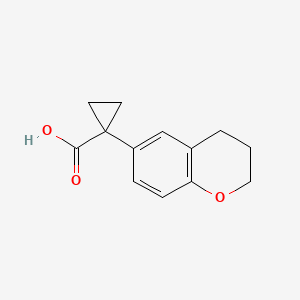![molecular formula C12H23NO B14005382 Acetamide,N-[4-(1,1-dimethylethyl)cyclohexyl]- CAS No. 31865-33-5](/img/structure/B14005382.png)
Acetamide,N-[4-(1,1-dimethylethyl)cyclohexyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-tert-butylcyclohexyl)acetamide is an organic compound with the molecular formula C24H46N2O2 It is a derivative of acetamide, where the acetamide group is attached to a 4-tert-butylcyclohexyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-tert-butylcyclohexyl)acetamide typically involves the reaction of 4-tert-butylcyclohexylamine with acetic anhydride or acetyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the by-products and facilitate the formation of the acetamide bond. The reaction conditions often include moderate temperatures (around 50-70°C) and an inert atmosphere to prevent oxidation.
Industrial Production Methods
On an industrial scale, the production of N-(4-tert-butylcyclohexyl)acetamide may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-tert-butylcyclohexyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the acetamide group to an amine group.
Substitution: The acetamide group can participate in nucleophilic substitution reactions, where the acetamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) can be used in substitution reactions.
Major Products Formed
Oxidation: N-oxides or other oxidized derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-(4-tert-butylcyclohexyl)acetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-(4-tert-butylcyclohexyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- 4-tert-Butylcyclohexyl acetate
- 4-tert-Butylcyclohexyl acrylate
- (4-tert-Butylcyclohexyl)acetic acid
Uniqueness
N-(4-tert-butylcyclohexyl)acetamide is unique due to its specific acetamide group attached to the 4-tert-butylcyclohexyl moiety. This structure imparts distinct chemical properties and reactivity compared to other similar compounds, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
31865-33-5 |
|---|---|
Fórmula molecular |
C12H23NO |
Peso molecular |
197.32 g/mol |
Nombre IUPAC |
N-(4-tert-butylcyclohexyl)acetamide |
InChI |
InChI=1S/C12H23NO/c1-9(14)13-11-7-5-10(6-8-11)12(2,3)4/h10-11H,5-8H2,1-4H3,(H,13,14) |
Clave InChI |
SCUWGQUNHXZIOG-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1CCC(CC1)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


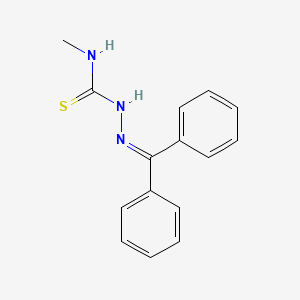

![N-{4-[(Triphenyl-lambda~5~-phosphanylidene)acetyl]phenyl}acetamide](/img/structure/B14005307.png)
![(3AS,8aS)-2,2-dimethyl-4,4,8,8-tetra(naphthalen-2-yl)tetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepine 6-oxide](/img/structure/B14005322.png)
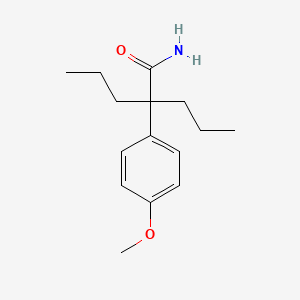
![Bis[2-(biphenyl-4-yl)-2-oxoethyl] benzene-1,2-dicarboxylate](/img/structure/B14005338.png)
